molecular formula C4H5F2N3S B2914751 [5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine CAS No. 1483082-57-0

[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine

Cat. No.: B2914751
CAS No.: 1483082-57-0
M. Wt: 165.16
InChI Key: QXUFMMNBPWXZCX-UHFFFAOYSA-N
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Description

[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the difluoromethyl group in this compound adds unique properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine typically involves the reaction of hydrazonoyl halides with difluoromethylating agents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with difluoromethylating reagents in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like ethanol under reflux conditions to yield the desired thiadiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or thiol derivatives.

    Substitution: Formation of substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [5-(Difluoromethyl)-2-pyridyl]methanamine: Similar structure but with a pyridine ring instead of a thiadiazole ring.

    [5-(Difluoromethyl)-1,2,4-triazol-3-yl]methanamine: Contains a triazole ring instead of a thiadiazole ring.

Uniqueness

The presence of the thiadiazole ring in [5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine imparts unique electronic and steric properties, making it distinct from other similar compounds. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2N3S/c5-3(6)4-9-8-2(1-7)10-4/h3H,1,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUFMMNBPWXZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(S1)C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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